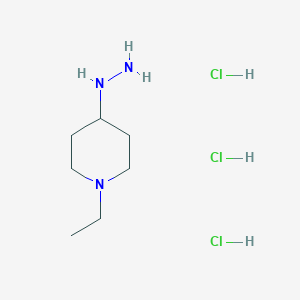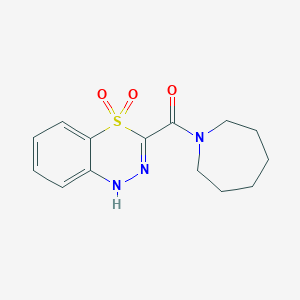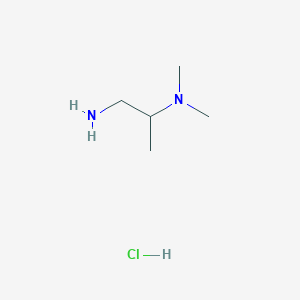
(1-Aminopropan-2-yl)dimethylamine hydrochloride
説明
Molecular Structure Analysis
The molecular structure of “(1-Aminopropan-2-yl)dimethylamine hydrochloride” is represented by the formula C5H15ClN2. More detailed information about its structure, such as bond lengths and angles, would require more specific resources or experimental data.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 138.64 g/mol. More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results .科学的研究の応用
Nitric Oxide Synthase Inhibitors and Cardiovascular Health
Research has revealed the significance of asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) as toxic, non-proteinogenic amino acids that inhibit nitric oxide (NO) production, playing crucial roles in various human diseases. Elevated levels of ADMA and SDMA are strong predictors of cardiovascular events and mortality across a range of illnesses. Despite advances in ADMA-lowering therapies in animal models, the translation to clinical trials remains limited, highlighting a gap in therapeutic approaches for diseases associated with elevated ADMA/SDMA levels (Y. Tain & Chien-Ning Hsu, 2017).
Mechanisms of Action and Potential Therapies
The cellular regulation and action of ADMA involve its role as an inhibitor of nitric oxide synthase (NOS), affecting endothelial function and potentially leading to hypertension and chronic kidney disease (CKD). Despite the known increase in plasma levels of ADMA in various at-risk populations, the direct causal relationship with cardiovascular events and mortality needs further exploration through prospective clinical studies (T. Teerlink et al., 2009).
Environmental and Synthetic Compound Toxicity
Studies on nitrosamines, including N-nitrosodimethylamine (NDMA), have shown their prevalence as disinfection by-products in water treatment processes, posing significant health risks. The formation mechanisms and potential removal strategies for nitrosamines from water sources have been extensively reviewed, emphasizing the need for improved water treatment methodologies to mitigate these risks (J. Nawrocki & P. Andrzejewski, 2011).
Drug Safety and Regulatory Perspectives
The dietary supplement industry faces challenges related to adulteration and misbranding, with phenethylamines (PEAs) and their derivatives posing significant safety concerns. Regulatory actions against products containing dangerous compounds highlight the ongoing efforts to ensure consumer safety and the importance of stringent regulatory oversight in the supplement industry (R. Pawar & E. Grundel, 2017).
Safety and Hazards
特性
IUPAC Name |
2-N,2-N-dimethylpropane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(4-6)7(2)3;/h5H,4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXGCKLPGLGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


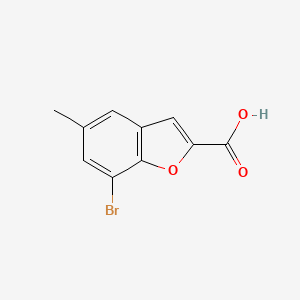
![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)
![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)
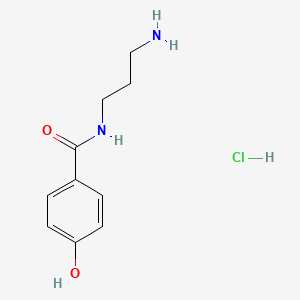
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride](/img/structure/B1520795.png)
![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
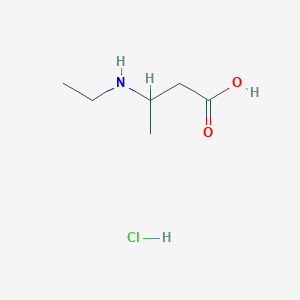
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
